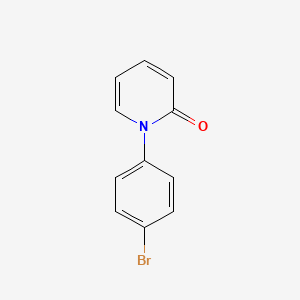

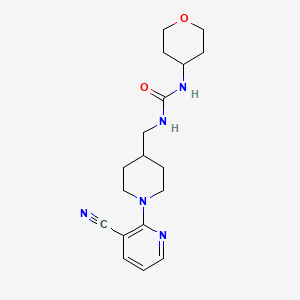

![molecular formula C26H28ClN5O B2371029 7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 900871-33-2](/img/structure/B2371029.png)

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidine and its derivatives are part of living organisms and play a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

Synthesis Analysis

A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . Synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

Pyrimidine undergoes various chemical reactions. For example, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the solubility, melting point, boiling point, etc., can vary greatly among different pyrimidine derivatives .Aplicaciones Científicas De Investigación

-

Pharmacological Characterization of Ciprofloxacin Derivatives

- Field : Pharmaceutical Research

- Application : This research focused on evaluating the pharmacological properties of ciprofloxacin derivatives modified at C-7 of the piperazine ring .

- Methods : The study synthesized N-acetyl-, N-benzoyl-, N-ethyl-, and N-benzyl-ciprofloxacin. The antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity of these derivatives were evaluated .

- Results : All derivatives were active, though less than ciprofloxacin. N-benzyl-ciprofloxacin accumulated approximately 50-fold more than ciprofloxacin in macrophages and was equipotent to ciprofloxacin against intracellular bacteria .

-

Derivatization Reagent for Carboxyl Groups on Peptides

-

Synthesis and Pharmacological Activities of Phenoxy Acetamide and Its Derivatives

- Field : Medicinal Chemistry

- Application : This research focuses on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives .

- Methods : The study uses various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .

- Results : The literature review provides information regarding pharmacologically interesting compounds of widely different composition .

-

Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4 …

-

Synthesis of Novel 3-(Piperazin-1-yl)-1,2-benzothiazole

- Recent Investigations into Synthesis and Pharmacological Activities of Phenoxy Acetamide and Its Derivatives

- Field : Medicinal Chemistry

- Application : This research focuses on the synthesis and pharmacological activities of phenoxy acetamide and its derivatives .

- Methods : The study uses various chemical techniques and computational chemistry applications to study the utilization of drugs and their biological effects .

- Results : The literature review provides information regarding pharmacologically interesting compounds of widely different composition .

Direcciones Futuras

Propiedades

IUPAC Name |

7-[4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClN5O/c1-18-19(2)29-25-23(20-7-5-4-6-8-20)16-28-32(25)26(18)31-13-11-30(12-14-31)17-21-15-22(27)9-10-24(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEORNQPTMUCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)N4CCN(CC4)CC5=C(C=CC(=C5)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

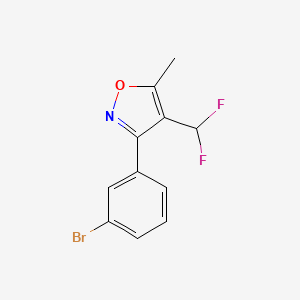

![{5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepin-1-yl}[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]methanone](/img/structure/B2370948.png)

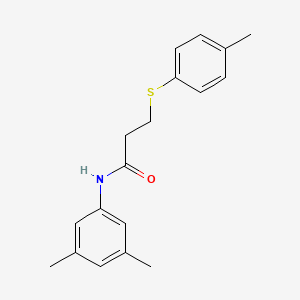

![2-[(4-chlorophenyl)sulfanyl]-N-(2-phenylethyl)propanamide](/img/structure/B2370949.png)

![2-[4-[(Z)-2-Cyano-3-[1-(4-methoxyphenyl)ethylamino]-3-oxoprop-1-enyl]phenoxy]propanoic acid](/img/structure/B2370950.png)

![tert-Butyl N-[(5-formylthiophen-2-yl)methyl]carbamate](/img/structure/B2370951.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2370954.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2370955.png)

![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)